2-[(3-bromophenyl)methylsulfanyl]-N-(3-chlorophenyl)acetamide
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Overview
Description
2-[(3-bromophenyl)methylsulfanyl]-N-(3-chlorophenyl)acetamide is an organic compound that features both bromine and chlorine atoms attached to a phenyl ring, along with a sulfanyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromophenyl)methylsulfanyl]-N-(3-chlorophenyl)acetamide typically involves the reaction of 3-bromobenzyl mercaptan with 3-chloroaniline in the presence of acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromophenyl)methylsulfanyl]-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-bromophenyl)methylsulfanyl]-N-(3-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-bromophenyl)methylsulfanyl]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms, along with the sulfanyl group, allows the compound to form strong interactions with its targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-bromophenyl)methylsulfanyl]-N-(2,6-dimethylphenyl)acetamide
- 2-[(3-bromophenyl)methylsulfanyl]-N-(1-phenylethyl)acetamide
Uniqueness
2-[(3-bromophenyl)methylsulfanyl]-N-(3-chlorophenyl)acetamide is unique due to the presence of both bromine and chlorine atoms on the phenyl rings, which can significantly influence its reactivity and biological activity. The combination of these halogens with the sulfanyl and acetamide groups provides a distinct chemical profile that sets it apart from similar compounds.
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNOS/c16-12-4-1-3-11(7-12)9-20-10-15(19)18-14-6-2-5-13(17)8-14/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEPMIRNMFPTCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSCC(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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